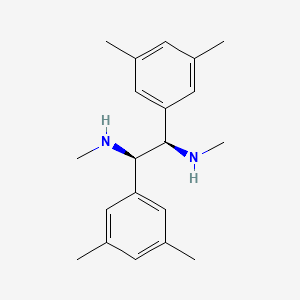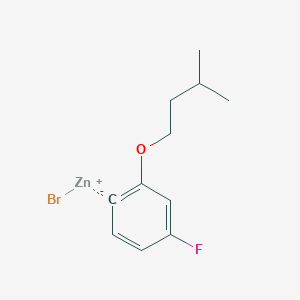
4-Fluoro-2-i-pentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-iso-pentyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide typically involves the reaction of 4-Fluoro-2-iso-pentyloxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Fluoro-2-iso-pentyloxyphenyl bromide+Zn→4-Fluoro-2-iso-pentyloxyphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-iso-pentyloxyphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from reactions involving 4-Fluoro-2-iso-pentyloxyphenylzinc bromide depend on the specific reaction conditions and reagents used. For example, in a cross-coupling reaction with an alkyl halide, the major product would be a new alkylated aromatic compound.
Aplicaciones Científicas De Investigación
4-Fluoro-2-iso-pentyloxyphenylzinc bromide has several scientific research applications, including:
Organic synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: It is employed in the development of pharmaceutical intermediates and active compounds.
Material science: It is used in the synthesis of novel materials with specific properties.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-iso-pentyloxyphenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the transfer of the organic group to an electrophile, forming a new carbon-carbon bond. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reaction intermediates and enhance the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-iso-propyloxyphenylzinc bromide
- 4-Fluoro-2-n-pentyloxyphenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
4-Fluoro-2-iso-pentyloxyphenylzinc bromide is unique due to its specific structural features, such as the presence of the iso-pentyloxy group and the fluorine atom. These features impart distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H14BrFOZn |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-3-(3-methylbutoxy)benzene-4-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;;/h3-4,8-9H,6-7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CWUHOSLHTOPBJH-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


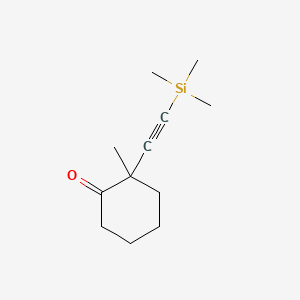
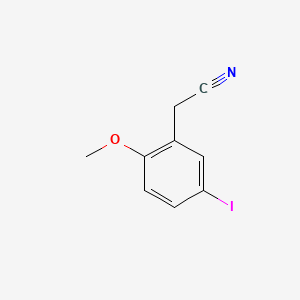
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
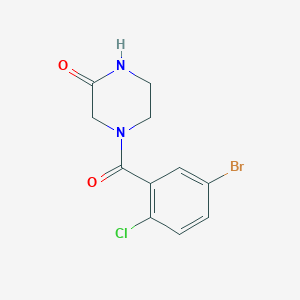
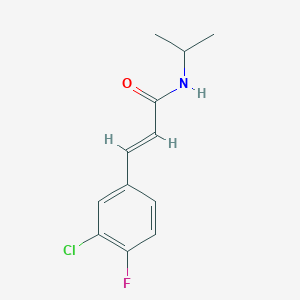
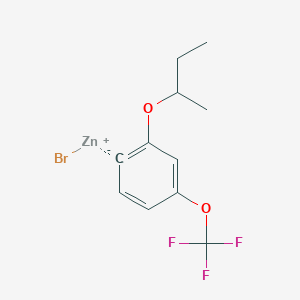
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
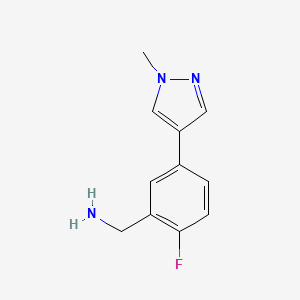
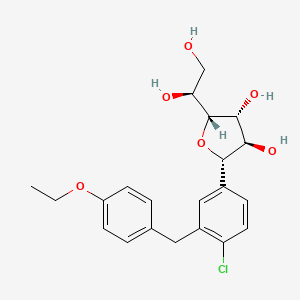
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
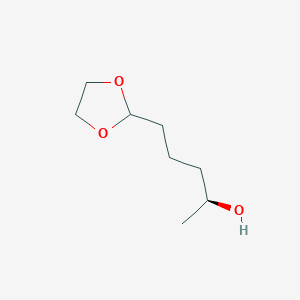
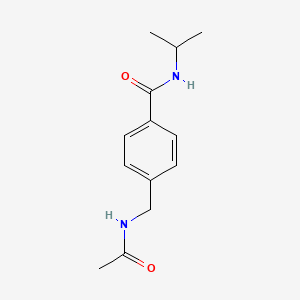
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)
